Ethyl (R)-3-amino-4-ethylhexanoate
Description
Ethyl (R)-3-amino-4-ethylhexanoate is a chiral ester derivative of hexanoic acid, featuring an amino group at the third carbon and an ethyl substituent at the fourth carbon of the hexanoate backbone. Its molecular formula is C₉H₁₉NO₂, with a molecular weight of 173.25 g/mol. The compound’s stereochemistry (R-configuration at C3) and functional groups make it a versatile intermediate in pharmaceutical synthesis, particularly for chiral amines or peptide mimetics.
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
ethyl (3R)-3-amino-4-ethylhexanoate |
InChI |
InChI=1S/C10H21NO2/c1-4-8(5-2)9(11)7-10(12)13-6-3/h8-9H,4-7,11H2,1-3H3/t9-/m1/s1 |
InChI Key |
JTUVQIRBCJTBFO-SECBINFHSA-N |
Isomeric SMILES |
CCC(CC)[C@@H](CC(=O)OCC)N |
Canonical SMILES |
CCC(CC)C(CC(=O)OCC)N |
Origin of Product |
United States |
Preparation Methods
Direct Esterification of (R)-3-amino-4-ethylhexanoic Acid with Ethanol
The most commonly employed method for synthesizing this compound involves the esterification of the corresponding chiral amino acid, (R)-3-amino-4-ethylhexanoic acid, with ethanol under acidic or catalytic conditions.
-
$$
\text{(R)-3-amino-4-ethylhexanoic acid} + \text{ethanol} \xrightarrow[\text{acid catalyst}]{\Delta} \text{this compound} + \text{water}
$$ -
- Catalyst: Concentrated sulfuric acid, p-toluenesulfonic acid, or acidic ion-exchange resins.
- Temperature: Reflux conditions around 60–80 °C.
- Reaction time: Several hours (4–24 h) depending on catalyst and scale.
- Removal of water to drive equilibrium forward, often by azeotropic distillation or use of molecular sieves.
-
This method preserves the stereochemistry at the chiral center, provided that racemization conditions are avoided. The amino group may require protection (e.g., as a carbamate) during esterification to prevent side reactions, especially in large-scale or industrial processes.
Enzymatic Esterification
Enzymatic catalysis using lipases or esterases offers a stereoselective and mild alternative to chemical esterification.
-
- Use of lipase enzymes (e.g., Candida antarctica lipase B) in organic solvents or solvent-free systems.
- Substrate: (R)-3-amino-4-ethylhexanoic acid and ethanol.
- Conditions: Ambient to moderate temperatures (25–50 °C), often under reduced water activity to favor ester formation.
-
- High stereoselectivity, maintaining the (R)-configuration.
- Mild conditions prevent racemization and degradation.
- Environmentally friendly and suitable for pharmaceutical-grade synthesis.
-
- Longer reaction times.
- Cost and availability of enzymes.
- Scale-up challenges.
Chemical Synthesis via Chiral Resolution or Asymmetric Synthesis
In cases where the racemic mixture of 3-amino-4-ethylhexanoate esters is synthesized first, chiral resolution or asymmetric synthesis methods are applied to obtain the (R)-enantiomer.
-
- Formation of diastereomeric salts using chiral acids (e.g., tartaric acid derivatives).
- Separation by crystallization.
- Subsequent esterification of the resolved acid.
-
- Use of chiral catalysts or auxiliaries during the synthesis of the amino acid precursor.
- For example, asymmetric hydrogenation or alkylation steps to introduce the chiral center.
-
A synthetic route may start from achiral precursors such as 4-ethylhexanoic acid derivatives, followed by stereoselective amination and esterification steps to yield this compound.
Continuous Flow Synthesis
Industrial and research-scale production increasingly adopts continuous flow chemistry for efficient synthesis.
-
- Continuous feeding of (R)-3-amino-4-ethylhexanoic acid and ethanol into a reactor.
- Catalytic esterification under controlled temperature and residence time.
- Continuous removal of water to shift equilibrium.
- Inline purification steps.
-
- Enhanced reaction control and reproducibility.
- Improved yield and purity.
- Reduced reaction times and waste.
-
Studies demonstrate that continuous flow esterification can achieve higher throughput with minimal racemization and by-product formation compared to batch processes.
Comparative Analysis of Preparation Methods
| Preparation Method | Advantages | Disadvantages | Typical Yield (%) | Stereochemical Integrity |
|---|---|---|---|---|
| Acid-Catalyzed Esterification | Simple, widely used, scalable | Possible racemization, protection needed | 70–90 | High if conditions mild |
| Enzymatic Esterification | High stereoselectivity, mild conditions | Longer time, enzyme cost | 60–85 | Excellent |
| Chiral Resolution/Asymmetric Synthesis | Access to pure enantiomer, high purity | Multi-step, time-consuming | 50–80 | High |
| Continuous Flow Esterification | Efficient, reproducible, scalable | Requires specialized equipment | 80–95 | High |
Research Findings and Notes
The amino group on the 3-position is nucleophilic and may interfere with esterification; protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) are often employed during synthesis to prevent side reactions.
Hydrolysis of the ester group can regenerate the free acid, which is biologically active. This reversible reaction under physiological conditions is relevant for biochemical applications.
The chiral integrity of the compound is critical for its biological activity; thus, synthesis methods prioritize stereochemical preservation.
Recent patents (e.g., US7002038B2) describe methods for producing related amino acid esters with modifications, indicating ongoing industrial interest in optimized synthetic routes.
Summary Table of Key Data for this compound
Scientific Research Applications
Ethyl ®-3-amino-4-ethylhexanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving amino acid derivatives and their biological activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl ®-3-amino-4-ethylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which then exerts its effects through various biochemical pathways. These pathways may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl (R)-6-hydroxy-3-methylhexanoate (CAS 135011-13-1)
Key Differences :
- Functional Groups: While Ethyl (R)-3-amino-4-ethylhexanoate has an amino group (-NH₂) at C3, Ethyl (R)-6-hydroxy-3-methylhexanoate features a hydroxyl group (-OH) at C6 and a methyl group (-CH₃) at C3 .
- Molecular Weight : The hydroxy analog has a slightly higher molecular weight (174.24 g/mol ) due to the hydroxyl group’s oxygen atom.
- Solubility: The amino group in the target compound increases water solubility at acidic pH (via protonation), whereas the hydroxy analog is more polar but less pH-sensitive.
- Applications: The hydroxy derivative is often used in flavor/fragrance industries due to its ester and hydroxyl groups, whereas the amino variant is tailored for medicinal chemistry (e.g., protease inhibitors).
Table 1: Structural and Functional Comparison
| Property | This compound | Ethyl (R)-6-hydroxy-3-methylhexanoate |
|---|---|---|
| Molecular Formula | C₉H₁₉NO₂ | C₉H₁₈O₃ |
| Molecular Weight (g/mol) | 173.25 | 174.24 |
| Key Functional Groups | Amino (-NH₂), Ethyl (-CH₂CH₃) | Hydroxyl (-OH), Methyl (-CH₃) |
| Solubility in Water | Moderate (pH-dependent) | Low (high in polar solvents) |
| Common Applications | Pharmaceutical intermediates | Flavors, fragrances |
N-CBZ-2-aminobutyric Acid
Unlike this compound, this compound lacks the ethylhexanoate backbone, reducing its lipophilicity. The CBZ group enhances stability during peptide synthesis but requires deprotection steps, which are unnecessary in the ethyl ester derivative .
4'-Methyl Fentanyl (Hydrochloride)
This opioid derivative (also cited in ) is pharmacologically distinct but highlights the importance of ethyl and methyl branching in bioactivity. The ethyl group in this compound may similarly influence binding affinity in receptor-targeted therapies, though its applications are non-narcotic .
Research Findings and Trends
- Synthetic Utility: this compound’s amino group enables direct incorporation into peptidomimetics without additional protection/deprotection, streamlining synthesis compared to N-CBZ analogs .
- Chiral Specificity : The R-configuration at C3 is critical for enantioselective interactions, as seen in enzyme inhibition assays.
Q & A
Q. What are the optimal synthetic routes for Ethyl (R)-3-amino-4-ethylhexanoate, and how do reaction conditions influence enantiomeric purity?
Methodological Answer:
- Use enantioselective catalytic hydrogenation or enzymatic resolution to achieve high stereochemical control .
- Key parameters include temperature (e.g., 25–60°C), solvent polarity (e.g., ethanol or THF), and catalyst loading (e.g., 1–5 mol% chiral catalysts like Ru-BINAP complexes) .
- Monitor purity via chiral HPLC (e.g., Chiralpak® columns) or polarimetry, with baseline separation of enantiomers .
Q. How can researchers characterize the physicochemical properties of this compound?
Methodological Answer:
- Polarity : Measure logP values via reverse-phase HPLC or shake-flask methods .
- Thermodynamics : Use differential scanning calorimetry (DSC) to determine melting points and thermal stability .
- Spectral Data : Assign stereochemistry via H/C NMR coupling constants (e.g., for vicinal protons) and compare with PubChem datasets .
Q. What are the common degradation pathways of this compound under varying pH conditions?
Methodological Answer:
- Conduct accelerated stability studies in buffers (pH 1–13) at 40°C/75% RH.
- Analyze degradation products via LC-MS; ester hydrolysis and β-elimination are dominant pathways in acidic/alkaline media .
Advanced Research Questions
Q. How can computational modeling predict the enantioselectivity of this compound in asymmetric catalysis?
Methodological Answer:
- Perform DFT calculations (e.g., Gaussian 16) to model transition states and calculate activation barriers for stereodetermining steps .
- Validate with experimental ee values using chiral GC or NMR with chiral shift reagents .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Q. How does the compound’s stereochemistry influence its interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Use molecular docking (AutoDock Vina) to simulate binding poses of (R)- and (S)-enantiomers .
- Validate with SPR (surface plasmon resonance) to measure binding kinetics (, ) .
Q. What advanced techniques quantify trace impurities in synthesized batches?
Methodological Answer:
- Employ UPLC-QTOF-MS with a limit of detection (LOD) < 0.1% for diastereomers or byproducts .
- Cross-reference with spectral libraries (NIST or PubChem) for impurity identification .
Methodological Best Practices
- Data Validation : Use triplicate experiments with statistical analysis (e.g., ANOVA for batch-to-batch variability) .
- Stereochemical Reporting : Adopt IUPAC nomenclature and Cahn-Ingold-Prelog priorities in publications to avoid ambiguity .
- Ethical Compliance : Ensure non-therapeutic use is explicitly stated, per FDA guidelines for research chemicals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
